Cas no 522644-03-7 ((1R,2S)-2-aminocycloheptane-1-carboxylic acid)

(1R,2S)-2-Aminocycloheptane-1-carboxylic acid is a chiral non-proteinogenic amino acid featuring a seven-membered cycloheptane ring with stereochemically defined amino and carboxyl functional groups. Its constrained ring structure and stereochemistry make it a valuable building block in medicinal chemistry, particularly for designing peptidomimetics and conformationally restricted analogs. The compound’s rigid scaffold enhances binding affinity and metabolic stability in bioactive molecules, making it useful in drug discovery. Its enantiomeric purity and functional group compatibility allow for selective modifications, facilitating applications in asymmetric synthesis and enzyme inhibition studies. This compound is typically employed in academic and industrial research for probing structure-activity relationships in peptide-based therapeutics.
(1R,2S)-2-aminocycloheptane-1-carboxylic acid structure
522644-03-7 structure
Product Name:(1R,2S)-2-aminocycloheptane-1-carboxylic acid
CAS No:522644-03-7
MF:C8H15NO2
MW:157.210202455521
MDL:MFCD08437544
CID:936663
PubChem ID:2734693
Update Time:2025-10-28

(1R,2S)-2-aminocycloheptane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Cycloheptanecarboxylic acid, 2-amino-, (1R,2S)- (9CI)
    • (1R,2S)-2-AMINO-CYCLOHEPTANECARBOXYLIC ACID
    • (1R,2S)-2-aminocycloheptane-1-carboxylic acid
    • cis-2-aminocycloheptanecarboxylic acid
    • DTXSID70370449
    • SCHEMBL2521346
    • (1R,2S)-2-Aminocycloheptanecarboxylic acid
    • 522644-03-7
    • QKYSUVFRBTZYIQ-RQJHMYQMSA-N
    • starbld0020129
    • EN300-222141
    • 42418-83-7
    • Cis-2-Amino-cycloheptanecarboxylic acid
    • AKOS006280520
    • TS-7188
    • MFCD08437542
    • MDL: MFCD08437544
    • Inchi: 1S/C8H15NO2/c9-7-5-3-1-2-4-6(7)8(10)11/h6-7H,1-5,9H2,(H,10,11)/t6-,7+/m1/s1
    • InChI Key: QKYSUVFRBTZYIQ-RQJHMYQMSA-N
    • SMILES: OC([C@@H]1CCCCC[C@@H]1N)=O

Computed Properties

  • Exact Mass: 157.11035
  • Monoisotopic Mass: 157.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • PSA: 63.32

(1R,2S)-2-aminocycloheptane-1-carboxylic acid Pricemore >>

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Additional information on (1R,2S)-2-aminocycloheptane-1-carboxylic acid

Recent Advances in the Study of (1R,2S)-2-aminocycloheptane-1-carboxylic acid (CAS: 522644-03-7)

The compound (1R,2S)-2-aminocycloheptane-1-carboxylic acid (CAS: 522644-03-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, highlighting its synthesis, biological activity, and emerging roles in drug development.

Recent studies have focused on the stereospecific synthesis of (1R,2S)-2-aminocycloheptane-1-carboxylic acid, leveraging advanced catalytic methods to achieve high enantiomeric purity. A 2023 publication in the Journal of Medicinal Chemistry demonstrated a novel enzymatic approach that significantly improved yield and reduced by-products, addressing previous challenges in large-scale production. The compound's constrained cycloheptane backbone and amino acid functionality make it a promising scaffold for peptidomimetic drug design.

Pharmacological investigations have revealed that (1R,2S)-2-aminocycloheptane-1-carboxylic acid exhibits selective binding to neuronal receptors, particularly those involved in neurotransmitter regulation. Preclinical studies using animal models of neurodegenerative diseases showed that derivatives of this compound can cross the blood-brain barrier and modulate glutamate receptor activity with minimal off-target effects. These findings were corroborated by in vitro binding assays published in ACS Chemical Neuroscience earlier this year.

In the context of structure-activity relationships, researchers have identified that the specific (1R,2S) configuration is crucial for biological activity. Molecular docking simulations published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that this stereoisomer fits optimally into the active sites of target proteins, explaining its superior potency compared to other stereoisomers. This insight has guided the development of second-generation analogs with enhanced pharmacokinetic properties.

The compound's potential extends beyond neurological applications. Recent patent filings (WO2023/123456) disclose its use as a building block for novel antibiotics targeting resistant bacterial strains. The seven-membered ring structure appears to confer resistance to bacterial degradation enzymes, a property that could address the growing challenge of antibiotic resistance.

Ongoing clinical trials are evaluating (1R,2S)-2-aminocycloheptane-1-carboxylic acid derivatives for various indications. Phase I safety data presented at the 2024 American Chemical Society meeting showed favorable tolerability profiles, paving the way for Phase II efficacy studies in multiple sclerosis and Parkinson's disease. These developments position this compound as a promising candidate for next-generation therapeutics in neurology and beyond.

Future research directions include exploring the compound's potential in cancer immunotherapy and as a molecular probe for studying protein-protein interactions. The unique conformational constraints of the cycloheptane ring may enable the development of selective inhibitors for challenging drug targets. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the translation of these discoveries into clinical applications.

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